molecular formula C17H12BrFO2S2 B1670992 5-Bromo-2-(4-fluorophenyl)-3-(4-methylsulfonylphenyl)thiophene CAS No. 88149-94-4

5-Bromo-2-(4-fluorophenyl)-3-(4-methylsulfonylphenyl)thiophene

Cat. No. B1670992
CAS RN: 88149-94-4
M. Wt: 411.3 g/mol
InChI Key: AJFTZWGGHJXZOB-UHFFFAOYSA-N
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Scientific Research Applications

DuP 697 has a wide range of scientific research applications, including:

Mechanism of Action

DuP 697 exerts its effects by selectively inhibiting the COX-2 enzyme, which is responsible for the conversion of arachidonic acid to prostaglandins. This inhibition reduces the production of pro-inflammatory prostaglandins, leading to anti-inflammatory, analgesic, and antipyretic effects. The molecular targets and pathways involved include the COX-2 enzyme and downstream signaling pathways related to inflammation and pain .

Biochemical Analysis

Biochemical Properties

Dup-697 is a potent and time-dependent inhibitor of COX-2 . When tested on isolated recombinant enzymes, Dup-697 is at least 50 times more potent in the inhibition of COX-2 than COX-1 . The IC50 values for human recombinant COX-2 are 80 and 40 nM at 5 and 10 minutes, respectively . Dup-697 also attenuates the COX-1 inhibitory activity of non-selective COX inhibitors such as indomethacin .

Cellular Effects

Dup-697 has been shown to exert significant effects on various types of cells. For instance, it has been found to suppress the growth of K562 cells and primary Chronic Myeloid Leukemia (CML) cells, inducing apoptosis in a concentration-dependent manner . It also influences cell function by impacting cell signaling pathways and gene expression .

Molecular Mechanism

At the molecular level, Dup-697 exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a potent inhibitor of COX-2, which plays a key role in inflammation and pain .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dup-697 have been observed to change over time. It is a potent and time-dependent inhibitor of COX-2 . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of Dup-697 vary with different dosages in animal models . It has been shown to be a potent inhibitor of paw swelling in nonestablished and established adjuvant arthritis in rats .

Metabolic Pathways

Dup-697 is involved in the metabolic pathways related to the synthesis of prostaglandins . It is a potent inhibitor of prostaglandin synthesis, which is a key process in inflammation .

Preparation Methods

DuP 697 is synthesized through a series of chemical reactions involving the formation of the thiophene ring and subsequent substitution reactions to introduce the bromine, fluorophenyl, and methylsulfonylphenyl groups. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

DuP 697 undergoes various chemical reactions, including:

    Oxidation: DuP 697 can be oxidized under specific conditions, although detailed reaction pathways are not extensively documented.

    Reduction: The compound can undergo reduction reactions, particularly affecting the sulfonyl group.

    Substitution: DuP 697 can participate in substitution reactions, especially involving the bromine and fluorophenyl groups.

Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

DuP 697 is unique among COX-2 inhibitors due to its high selectivity and irreversible binding to the COX-2 enzyme. Similar compounds include:

    Celecoxib: Another selective COX-2 inhibitor with similar anti-inflammatory and analgesic properties but with a different chemical structure.

    Rofecoxib: A COX-2 inhibitor that was withdrawn from the market due to cardiovascular side effects.

    Valdecoxib: Another COX-2 inhibitor with a similar mechanism of action but also withdrawn due to safety concerns.

DuP 697’s uniqueness lies in its irreversible inhibition of COX-2, which provides prolonged effects compared to reversible inhibitors .

properties

IUPAC Name

5-bromo-2-(4-fluorophenyl)-3-(4-methylsulfonylphenyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrFO2S2/c1-23(20,21)14-8-4-11(5-9-14)15-10-16(18)22-17(15)12-2-6-13(19)7-3-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJFTZWGGHJXZOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=C(SC(=C2)Br)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrFO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50236857
Record name Dup 697
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50236857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

88149-94-4
Record name 5-Bromo-2-(4-fluorophenyl)-3-[4-(methylsulfonyl)phenyl]thiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88149-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dup 697
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088149944
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dup 697
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50236857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DUP-697
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MRWLZPOFPA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of the crude 2-(4-fluorophenyl)-3-(4-methylsulfonylphenyl)thiophene of Example 2a (12.6 g, up to 30 mmole) in methylene chloride (100 ml) was diluted with 75 ml of acetic acid and cooled to about 5°. A 1M solution of bromine in acetic acid (33 ml, 1.1 equiv) was added and the reaction stirred at about 5°. After 1 hour, additional bromine solution (5 ml) was added. After 2 hours total reaction time, the reaction mixture was concentrated in vacuo. The residue was dissolved in ethyl acetate and the solution washed with saturated aqueous sodium bicarbonate and brine, dried, and concentrated in vacuo. Recrystallization from ethanol gave the title compound (7.9 g), m.p. 122°-124°. Infrared and NMR spectral data were consistent with the assigned structure.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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